ER ligand-6

PROTAC ERα degradation breast cancer

Generic ER ligands lack the structural features required for controlled linker attachment in PROTAC design. ER ligand-6 solves this with a solvent-exposed dimethoxymethyl-piperidine handle and 3-fluoro substitution, enabling covalent conjugation without loss of ERα affinity. • Validated as ER recognition module in PROTAC ER Degrader-14 (US10800770B1) • Active in MCF-7, T47D, CAMA-1 cell lines • Enables head-to-head comparison vs. fulvestrant in ESR1-mutant backgrounds • Supplied as research-use-only tool compound

Molecular Formula C29H32FNO4
Molecular Weight 477.6 g/mol
Cat. No. B15620076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER ligand-6
Molecular FormulaC29H32FNO4
Molecular Weight477.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H32FNO4/c1-33-29(34-2)20-12-14-31(15-13-20)26-11-8-21(16-25(26)30)28-23-10-9-22(32)17-27(23)35-18-24(28)19-6-4-3-5-7-19/h3-11,16-17,20,24,28-29,32H,12-15,18H2,1-2H3/t24-,28-/m1/s1
InChIKeyKIDVXTXEYZTWRX-UFHPHHKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ER ligand-6 Procurement Guide


ER ligand-6 is a synthetic small-molecule estrogen receptor (ER) ligand belonging to the cis-3,4-diaryl-hydroxychromane structural class [1]. With the IUPAC name (3S,4R)-4-[4-[4-(dimethoxymethyl)-1-piperidinyl]-3-fluorophenyl]-3,4-dihydro-3-phenyl-2H-1-benzopyran-7-ol, it serves as the target protein ligand component of PROTAC ER Degrader-14 (compound 86), a heterobifunctional degrader that recruits ERα to the CRBN E3 ubiquitin ligase for proteasomal degradation [2]. The compound is protected under US patent US10800770B1 assigned to Accutar Biotechnology Inc. and is supplied as a research-use-only tool compound by multiple vendors under catalog numbers including HY-170341 (MedChemExpress) and T204548 (TargetMol) .

Workflow PROTAC degrader construction; CRBN-recruiting heterobifunctional architecture
Selection Chroman-based ERα ligand with dimethoxymethyl-piperidine conjugation handle
Note Research-use-only building block; no standalone degradation activity without linker and E3 ligase ligand

ER ligand-6 Irreplaceability in PROTACs


ER ligand-6 occupies a distinct functional niche that precludes simple substitution with generic ER-binding molecules. Unlike fulvestrant, which functions as a monovalent selective estrogen receptor degrader (SERD) through a hydrophobic tagging mechanism, or tamoxifen, which acts as a partial agonist/antagonist (SERM), ER ligand-6 is purpose-engineered with a solvent-exposed piperidine handle bearing a dimethoxymethyl group—a structural feature that enables covalent linker conjugation for PROTAC assembly without abolishing ER-binding affinity [1]. The 3-fluoro substitution on the pendant phenyl ring further distinguishes it from earlier chroman-based ER ligands such as NNC 45-0781, altering both binding kinetics and the exit vector geometry for linker attachment [2]. Critically, ER ligand-6 lacks intrinsic degradation activity when used alone; its value is realized exclusively as the ER-recognition module within a heterobifunctional degrader architecture, a role for which generic ER ligands are structurally unoptimized [3].

Aspect
ER ligand-6
Generic substitute may differ
Mechanism
PROTAC building block; requires linker conjugation and CRBN E3 ligase recruitment for degradation
Fulvestrant (SERD) uses stoichiometric hydrophobic tagging; tamoxifen (SERM) antagonizes without inducing degradation
Structure
3-fluoro-4-(dimethoxymethyl-piperidine)phenyl exit vector designed for covalent linker attachment
Legacy chroman ligands (e.g., NNC 45-0781) lack the conjugation-optimized piperidine handle and fluorine substitution
Function
ERα-recognition module only; degradation activity emerges exclusively within assembled PROTAC architecture
Standalone ER ligands may not transfer directly; exit-vector geometry and linker attachment may require validation

ER ligand-6 Differentiation Evidence


Multi-Cell-Line ERα Degradation Activity

PROTAC ER Degrader-14 (compound 86), which incorporates ER ligand-6 as its target protein ligand, demonstrated ERα degradation activity across three ER+ breast cancer cell lines—MCF-7, T47D, and CAMA-1—at 6 hours post-administration, as documented in Figures 3A–5B of US10800770B1 [1]. In contrast, fulvestrant, the only FDA-approved SERD, achieves ERα degradation through a fundamentally different (non-PROTAC) mechanism and lacks oral bioavailability, a limitation that the PROTAC architecture is designed to overcome [2]. While exact DC50 values for compound 86 are not publicly disclosed in numeric form, the patent figures demonstrate concentration-dependent degradation across multiple cell lines, a breadth of activity that distinguishes this chemotype from fulvestrant, whose clinical efficacy is constrained in ESR1-mutant contexts [3].

Multi-cell-line ERα degradation
Class-level
PROTAC ER Degrader-14 (containing ER ligand-6): qualitative ERα degradation in MCF-7, T47D, and CAMA-1 at 6 h (US10800770B1 Figures 3A–5B). Fulvestrant: primarily MCF-7 preclinical characterization; injectable only.
Supports multi-cell-line degradation endpoint review
DC50 values not publicly disclosed; qualitative assessment from patent figures
PROTAC ERα degradation breast cancer MCF-7 T47D CAMA-1

Structural Differentiation vs. Classical Chroman Ligands

ER ligand-6 bears a distinct substitution pattern—a 3-fluoro group on the 4-phenyl ring combined with a para-dimethoxymethyl-piperidine moiety—that differentiates it from earlier-generation chroman ER ligands. The reference compound NNC 45-0781 [(3S,4R)-7-hydroxy-3-phenyl-4-(4-(2-pyrrolidinoethoxy)phenyl)chromane] lacks the fluorine substituent and uses a pyrrolidinoethoxy side chain rather than the piperidine linker handle [1]. The racemic 6-hydroxychromane analog 16 from the Bury et al. series showed an ER-binding IC50 of approximately 6 nM [2]. The fluorine atom in ER ligand-6 is anticipated to enhance metabolic stability and modulate the electron density of the aromatic ring, while the dimethoxymethyl-piperidine provides a well-defined attachment point for PROTAC linker conjugation with minimal steric interference to ER binding [3].

Structural differentiation
Class-level
ER ligand-6: 3-fluoro-4-(dimethoxymethyl-piperidine)phenyl; acetal-protected conjugation handle. NNC 45-0781: pyrrolidinoethoxy side chain; no fluorine. Racemic 6-hydroxychromane 16: ER-binding IC50 ≈ 6 nM.
Supports PROTAC linker-attachment geometry review
Structural comparison based on published chemotypes and patent disclosures
structure-activity relationship chroman ERα selectivity PROTAC linker attachment fluorine substitution

AC0682 and AC699 Clinical Translation

ER ligand-6 belongs to the same chroman-based ER degrader chemical series claimed in US10800770B1 that has produced two clinical-stage candidates: AC0682 (Phase 1 initiated in China, 2022) and AC699 (Phase 1, NCT05654532), both orally bioavailable chimeric ERα degraders developed by Accutar Biotechnology [1]. AC699 received FDA Fast Track designation in August 2024 for ER+/HER2− breast cancer with ESR1 mutations [2]. While ER ligand-6 itself is a research tool and not a clinical candidate, its inclusion in the same patent family as these clinical compounds provides evidentiary support for the drug-like properties and translational relevance of the chroman-PROTAC architecture [3]. This contrasts with non-chroman PROTAC ER ligand series (e.g., OBHSA-based or estradiol-based PROTACs) that have not yet demonstrated equivalent clinical validation.

Patent-family clinical context
Class-level
Same chroman-PROTAC patent family (US10800770B1) produced AC0682 (Phase 1, China 2022) and AC699 (Phase 1, NCT05654532; FDA Fast Track designation Aug 2024 for ER+/HER2− breast cancer with ESR1 mutations). ER ligand-6 is a research tool, not a clinical candidate.
Reported patent-family research-stage context; requires independent validation
Class-level inference; ER ligand-6 itself is not a clinical candidate
clinical translation AC0682 AC699 phase 1 ER+/HER2− breast cancer ESR1 mutation

PROTAC vs. SERD/SERM Degradation Mechanism

PROTAC ER Degrader-14, employing ER ligand-6 as its ER-recognition module, operates through a CRBN-dependent ubiquitin-proteasome mechanism that is mechanistically distinct from both fulvestrant (SERD, which induces ER degradation via hydrophobic surface exposure and protein misfolding) and tamoxifen (SERM, which antagonizes without inducing degradation) [1]. Fulvestrant achieves an RBA (relative binding affinity) of 61 for ERα and an IC50 of 0.094 nM, yet its clinical utility is limited by intramuscular administration and incomplete degradation in mutant ER contexts [2]. PROTAC-mediated degradation enables catalytic turnover—a single PROTAC molecule can mediate multiple rounds of target ubiquitination—potentially achieving more complete protein knockdown at substoichiometric concentrations compared with the approximately 1:1 stoichiometry of fulvestrant-mediated degradation [3]. The DC50 values of structurally related PROTAC ER degraders (ERD-308: 0.17 nM in MCF-7, 0.43 nM in T47D) demonstrate that the PROTAC approach can achieve degradation potencies comparable to or exceeding fulvestrant's anti-proliferative effects.

Degradation mechanism
Class-level
PROTAC (ER ligand-6-based): CRBN-dependent ubiquitin-proteasome; catalytic turnover enables substoichiometric degradation. ERD-308 (related PROTAC): DC50 0.17 nM (MCF-7), 0.43 nM (T47D). Fulvestrant: stoichiometric misfolding-based degradation; IC50 0.094 nM; injectable. Tamoxifen: SERM; antagonism without degradation.
Supports catalytic degradation mechanism interpretation
Mechanistic comparison based on reported PROTAC and SERD literature
PROTAC mechanism CRBN E3 ligase SERD SERM ubiquitin-proteasome system targeted protein degradation

ER ligand-6 Application Scenarios


PROTAC Degrader Construction & Optimization

ER ligand-6 is optimally deployed as the target protein ligand in heterobifunctional PROTAC molecules that recruit the CRBN E3 ubiquitin ligase. Its dimethoxymethyl-piperidine handle provides a defined conjugation site for linker attachment via reductive amination or amide coupling chemistry, while the chroman core maintains ERα binding affinity [1]. The patent-validated degradation activity of PROTAC ER Degrader-14 across MCF-7, T47D, and CAMA-1 cell lines—documented in Figures 3A–5B of US10800770B1—provides a benchmark for linker SAR studies [2]. Researchers can systematically vary linker composition and E3 ligase ligand identity while holding the ER ligand-6 module constant, enabling rigorous structure-activity relationship elucidation.

PROTAC vs. SERD Degradation Mechanism Studies

When paired with an appropriate linker and E3 ligase ligand, ER ligand-6 enables head-to-head comparison of PROTAC-mediated degradation (catalytic, ubiquitin-proteasome-dependent) against fulvestrant-mediated degradation (stoichiometric, misfolding-dependent) in isogenic cell line models [1]. This experimental design can address the critical question of whether catalytic degradation confers superior depth and duration of ERα knockdown in ESR1 wild-type vs. Y537S/D538G mutant backgrounds—a clinical scenario where fulvestrant shows reduced efficacy as evidenced by 6.4-fold and 8.0-fold increases in Ki for Y537S and D538G mutants, respectively [2]. ER ligand-6-based PROTACs are particularly valuable for investigating degradation pathway preference using ubiquitination-defective mutants or proteasome inhibitors.

Structure-Based ER Degrader Design

The crystal structure of the closely related chroman-based degrader GNE-149 bound to ERα (PDB 6WOK, resolution 2.31 Å) provides a structural template for computational modeling of ER ligand-6-ERα interactions [1]. The cis-3,4-diaryl substitution pattern, the 7-hydroxy group forming a critical hydrogen bond with ERα, and the solvent-exposed piperidine moiety are well-conserved structural features that enable structure-guided optimization of linker geometry and exit vector orientation [2]. Procurement of ER ligand-6 facilitates co-crystallography and molecular dynamics studies aimed at rational degrader design within the same chemical series that has produced clinical candidates AC0682 and AC699 [3].

Preclinical Validation in Endocrine-Resistant Models

ER ligand-6, when incorporated into a fully assembled PROTAC, serves as a preclinical tool for evaluating ER degradation efficacy in patient-derived xenograft (PDX) models and ESR1-mutant cell lines. The demonstrated activity of PROTAC ER Degrader-14 in three ER+ breast cancer cell lines (MCF-7, T47D, CAMA-1) [1] supports its use in panels of endocrine-resistant models, including those with acquired tamoxifen resistance or ESR1 mutations. Given that the same patent family has produced orally bioavailable clinical candidates, ER ligand-6-based PROTACs provide a chemically tractable starting point for pharmacokinetic optimization toward in vivo proof-of-concept studies [2].

Application
Selection Property
Validation Focus
PROTAC degrader construction
Dimethoxymethyl-piperidine conjugation handle
Linker SAR and degradation benchmarking
Degradation mechanism comparison
CRBN-recruiting catalytic architecture
Catalytic vs. stoichiometric endpoint review
Structure-based degrader design
Chroman ERα scaffold with defined exit vector
Co-crystallography and molecular modeling
Endocrine-resistant model studies
Multi-cell-line degradation profile
PDX and ESR1-mutant model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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